molecular formula C11H11Cl2N5 B1429606 6-(chloromethyl)-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 1379811-47-8

6-(chloromethyl)-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1429606
CAS RN: 1379811-47-8
M. Wt: 284.14 g/mol
InChI Key: ZHMYJJLLAKQFOV-UHFFFAOYSA-N
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Description

The compound “6-(chloromethyl)-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “6-(chloromethyl)” and “N-(3-chloro-4-methylphenyl)” parts suggest the presence of a chloromethyl group and a 3-chloro-4-methylphenyl group attached to the triazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that can introduce the chloromethyl and 3-chloro-4-methylphenyl groups into the triazine ring. This could potentially involve nucleophilic substitution reactions or other types of organic chemistry reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a triazine ring as the core structure, with a chloromethyl group and a 3-chloro-4-methylphenyl group attached to it .


Chemical Reactions Analysis

Triazine derivatives are known to participate in a variety of chemical reactions. They can act as electrophiles in reactions with nucleophiles, due to the electron-deficient nature of the triazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the chloromethyl and 3-chloro-4-methylphenyl groups in this compound could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Heterocyclic Compound Significance

Triazines, including derivatives like 6-(chloromethyl)-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine, play a critical role in medicinal chemistry due to their broad spectrum of biological activities. They are utilized in the development of new drugs, showcasing potent pharmacological activities across different models. Triazine derivatives have been evaluated for antibacterial, antifungal, anti-cancer, antiviral, and antimalarial activities, among others. Their unique structural properties make them suitable as core moieties for future drug development (Verma, Sinha, & Bansal, 2019).

Energetic Material Applications

In the field of high-energy materials, azine-based compounds, including triazine derivatives, are emerging as important components due to their high nitrogen content. These compounds demonstrate significant potential in improving the performance of propellants, reducing sensitivity in mixed explosives, and enhancing the output of gas generators. Their diverse applications underscore the broad prospect of triazine compounds in the development of energetic materials (Yongjin & Shuhong, 2019).

Environmental Degradation and Toxicity

The environmental behavior and degradation pathways of triazine-based compounds are also of interest, with studies focusing on their persistence, microbial degradation, and potential toxicological impacts. This research is crucial for understanding the environmental fate of such compounds and for developing strategies to mitigate any adverse effects they may have on ecosystems and human health (Khan, Lee, & Park, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified in this case. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with chemical substances to minimize risks .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promising properties for a particular application, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .

properties

IUPAC Name

6-(chloromethyl)-2-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N5/c1-6-2-3-7(4-8(6)13)15-11-17-9(5-12)16-10(14)18-11/h2-4H,5H2,1H3,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMYJJLLAKQFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145261
Record name 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(3-chloro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379811-47-8
Record name 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(3-chloro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(3-chloro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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